3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine
Overview
Description
3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine is a chemical compound with the molecular formula C13H19FN2O and a molecular weight of 238.31 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a fluorine atom, a piperidine ring, and an ethoxy group attached to a phenylamine core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine typically involves multiple steps, starting with the preparation of the phenylamine core. The fluorine atom is introduced through a halogenation reaction, while the piperidine ring is attached via a nucleophilic substitution reaction. The ethoxy group is then added through an etherification process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the phenylamine core.
Substitution: The fluorine atom and the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenylamine derivatives, while reduction can produce reduced forms of the compound with modified functional groups .
Scientific Research Applications
3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-[2-(1-piperidinyl)ethoxy]phenylamine
- 3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine
- 3-Fluoro-4-[2-(1-morpholinyl)ethoxy]phenylamine
Uniqueness
3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The piperidine ring also contributes to its distinct properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-fluoro-4-(2-piperidin-1-ylethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKQERCLTFQFAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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